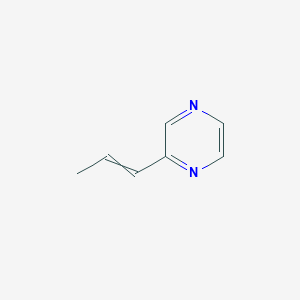

1-(Prop-1-en-1-yl)-1,2-dihydropyrazine

Description

Historical Perspectives and Emerging Research Trajectories

The scientific journey of methylvinylpyrazine is closely intertwined with the study of pyrazines, a class of compounds first reported in the late 19th century. However, it was not until the mid-20th century, with the advancement of analytical techniques like gas chromatography and mass spectrometry, that the widespread presence and significance of pyrazines in food and biological systems were truly appreciated.

The initial recognition of methylvinylpyrazine and its isomers was primarily in the context of food chemistry. Researchers investigating the chemical basis of flavors and aromas generated during the cooking process, particularly through the Maillard reaction, identified a plethora of volatile compounds, including various pyrazine (B50134) derivatives. The Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, was first described by Louis-Camille Maillard in 1912. nih.govlatu.org.uy Subsequent research throughout the 20th century delved deeper into the complex network of reactions involved, identifying specific pyrazines like methylvinylpyrazine as key contributors to the nutty, roasted, and coffee-like aromas in a wide range of cooked and fermented foods. thegoodscentscompany.com

The trajectory of methylvinylpyrazine research has since expanded beyond the realm of food science. A significant breakthrough was the identification of 2-methyl-6-vinylpyrazine as a potent sex pheromone of the male papaya fruit fly, Toxotrypana curvicauda. acs.org This discovery opened up new avenues of research in chemical ecology and entomology, focusing on its role in insect communication and its potential use in pest management strategies. adv-bio.com

Emerging research is now exploring the broader biological activities of methylvinylpyrazine and other pyrazine derivatives. Studies have indicated potential antimicrobial, antiviral, and even anticancer properties associated with the pyrazine ring structure. ontosight.ai In the pharmaceutical industry, pyrazine derivatives are being investigated for their therapeutic potential in treating a variety of conditions. ontosight.ai Furthermore, the unique electronic and structural properties of the pyrazine ring have led to explorations of its use in the development of functional materials, such as coordination polymers and thermo-responsive materials. acs.orgnih.gov Modern synthetic methods, including microwave-assisted 'one-pot' reactions, have also been developed to improve the efficiency of producing methylvinylpyrazine and its derivatives for these diverse research applications. mdpi.comresearchgate.net

Significance Across Interdisciplinary Scientific Domains

The importance of methylvinylpyrazine extends across several scientific disciplines, underscoring its versatility and the fundamental nature of its chemical properties.

In Food Chemistry and Technology , methylvinylpyrazine is a crucial flavor compound that contributes to the desirable sensory characteristics of many thermally processed foods. Its formation during the Maillard reaction is a key factor in the development of roasted, nutty, and baked aromas in products like coffee, roasted nuts, and baked goods. thegoodscentscompany.comnih.gov Understanding the formation pathways of methylvinylpyrazine allows food scientists to control and optimize processing conditions to achieve specific flavor profiles. sci-hub.se

In Biology and Entomology , methylvinylpyrazine serves as a powerful semiochemical, a chemical substance that carries a message. Its role as a sex pheromone in insects like the papaya fruit fly is a classic example of chemical communication in the natural world. acs.orgfemaflavor.org Research in this area focuses on understanding the biosynthesis of these pheromones, the neural and behavioral responses they elicit, and their potential for use in environmentally friendly pest control methods, such as in attractant-based traps. nih.govresearchgate.net Studies have also identified methylvinylpyrazine in the urinary volatiles of mammals like the Siberian hamster, suggesting a broader role in animal communication. researchgate.net

In Pharmacology and Medicinal Chemistry , the pyrazine scaffold, of which methylvinylpyrazine is a member, is recognized as a "privileged structure" due to its presence in numerous biologically active compounds. ontosight.ai Pyrazine derivatives have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer effects. nih.govontosight.ai This has spurred research into synthesizing and screening novel pyrazine-based compounds for potential therapeutic applications. Current time information in Bangalore, IN. For instance, some pyrazine compounds have been investigated for their role in cardiovascular health and their interactions with key biological targets. nih.gov

In Materials Science and Polymer Chemistry , while direct applications of methylvinylpyrazine are still emerging, the incorporation of the pyrazine moiety into polymer backbones is an area of active research. acs.org The electron-deficient nature of the pyrazine ring can impart unique electronic and photophysical properties to polymers, making them potentially useful in applications such as organic electronics and sensors. researchgate.net The ability of the nitrogen atoms in the pyrazine ring to coordinate with metal ions also opens up possibilities for creating novel coordination polymers with interesting structural and functional properties, including potential for controlled release of volatile molecules. nih.govmaynoothuniversity.ie

Table 1: Physical and Chemical Properties of 2-Methyl-5-vinylpyrazine

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2-ethenyl-5-methylpyrazine | nih.gov |

| Molecular Formula | C7H8N2 | nih.gov |

| Molecular Weight | 120.15 g/mol | nih.gov |

| Appearance | Colourless to yellow liquid | nih.gov |

| Odor | Coffee-like aroma | nih.gov |

| Boiling Point | 65-66 °C at 12 mmHg | nih.gov |

| Density | 1.011-1.023 g/cm³ | nih.gov |

| Refractive Index | 1.557-1.561 | nih.gov |

| Solubility | Very slightly soluble in water; Soluble in acetone | nih.gov |

| CAS Number | 13925-08-1 | nih.gov |

Table 2: Occurrence of Methylvinylpyrazine in Selected Food Products

| Food Product | Context | Reference |

|---|---|---|

| Roasted Coffee Beans | Flavor and aroma compound | thegoodscentscompany.com |

| Roasted Peanuts | Flavor and aroma compound | thegoodscentscompany.com |

| Cooked Beef | Flavor and aroma compound | thegoodscentscompany.com |

| Fried Chicken | Flavor and aroma compound | thegoodscentscompany.com |

| Roasted Cocoa Beans | Flavor and aroma compound | thegoodscentscompany.com |

| Fermented Soybeans | Flavor and aroma compound | thegoodscentscompany.com |

| Oolong Tea | Flavor and aroma compound | thegoodscentscompany.com |

| Tortilla Chips | Flavor and aroma compound | thegoodscentscompany.com |

Table 3: Research Findings on the Biological Activity of Methylvinylpyrazine

| Research Area | Finding | Organism/System | Reference |

|---|---|---|---|

| Entomology | Acts as a male-produced sex pheromone, attracting females. | Papaya fruit fly (Toxotrypana curvicauda) | acs.orgfemaflavor.org |

| Animal Behavior | Detected in urinary volatiles, with levels influenced by reproductive status and social encounters. | Siberian hamster (Phodopus sungorus) | researchgate.net |

| Pharmacology | Pyrazine derivatives, including methylvinylpyrazine, are investigated for their interaction with biological targets, such as those involved in inflammation. | In silico and in vitro models | nih.gov |

Properties

CAS No. |

34413-32-6 |

|---|---|

Molecular Formula |

C7H10N2 |

Molecular Weight |

122.17 g/mol |

IUPAC Name |

1-prop-1-enyl-2H-pyrazine |

InChI |

InChI=1S/C7H10N2/c1-2-5-9-6-3-8-4-7-9/h2-6H,7H2,1H3 |

InChI Key |

XBZQXBACRZKFHU-UHFFFAOYSA-N |

Isomeric SMILES |

C/C=C/C1=NC=CN=C1 |

Canonical SMILES |

CC=CC1=NC=CN=C1 |

Origin of Product |

United States |

Chemical Synthesis Methodologies and Reaction Pathways of Methylvinylpyrazine

De Novo Synthetic Approaches

The construction of the methylvinylpyrazine molecule from simpler precursors can be accomplished through several distinct synthetic routes. These approaches are classified based on their procedural structure, efficiency, and environmental impact.

Conventional Multistep Synthetic Routes

Traditional methods for synthesizing methylvinylpyrazine often involve a sequential, stepwise approach where intermediates are isolated and purified at each stage. A notable conventional route involves the transformation of a readily available starting material, such as 2,6-dimethylpyrazine, through a series of chemical reactions, including chlorination and a subsequent Wittig reaction. nih.gov

This multistep process allows for controlled modification of the precursor molecule to achieve the desired vinyl group installation.

A key aspect of understanding conventional multistep syntheses is the identification and characterization of the reaction intermediates. In the synthesis of 2-methyl-6-vinylpyrazine from 2,6-dimethylpyrazine, several critical intermediates are formed.

Chloromethyl Intermediate: The initial step involves the selective chlorination of one of the methyl groups of 2,6-dimethylpyrazine. This is typically achieved using a chlorinating agent like N-chlorosuccinimide (NCS), which introduces a chlorine atom to form 2-chloromethyl-6-methylpyrazine. This intermediate is crucial as it provides a reactive site for the subsequent phosphonium salt formation.

Phosphonium Salt Intermediate: The chloromethyl derivative is then reacted with a phosphine, most commonly triphenylphosphine (PPh₃), via a nucleophilic substitution reaction (SN2). masterorganicchemistry.com This results in the formation of a stable phosphonium salt, specifically (6-methylpyrazin-2-yl)methyl)triphenylphosphonium chloride. The formation of this salt is a prerequisite for generating the ylide necessary for the Wittig reaction. masterorganicchemistry.com

Ylide (Phosphorane) Intermediate: The phosphonium salt is deprotonated using a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂), to generate a phosphorus ylide, also known as a phosphorane. masterorganicchemistry.com This ylide is a resonance-stabilized carbanion that is highly nucleophilic and is the key reagent in the Wittig reaction.

The efficiency and yield of the conventional multistep synthesis of methylvinylpyrazine are highly dependent on the careful selection and optimization of reagents and reaction conditions at each step.

Chlorination Step: The choice of chlorinating agent and reaction conditions is critical to achieve selective monochlorination and avoid the formation of dichlorinated byproducts. The use of radical initiators, such as azobisisobutyronitrile (AIBN), can influence the reaction's efficiency.

Phosphonium Salt Formation: The reaction between the chloromethyl intermediate and triphenylphosphine is typically straightforward. Optimization here involves selecting an appropriate solvent that can facilitate the SN2 reaction and allow for the precipitation and isolation of the phosphonium salt. mdpi.com

A comparative overview of reaction parameters in a conventional Wittig-based synthesis is presented in the table below.

| Reaction Step | Reagents | Typical Conditions | Key Optimization Parameters |

| Chlorination | 2,6-dimethylpyrazine, N-Chlorosuccinimide (NCS) | Inert solvent (e.g., CCl₄), radical initiator (e.g., AIBN), reflux | Molar ratio of NCS to substrate, choice of initiator, reaction time |

| Phosphonium Salt Formation | 2-chloromethyl-6-methylpyrazine, Triphenylphosphine (PPh₃) | High-boiling solvent (e.g., toluene or xylene), reflux | Solvent choice, reaction temperature and duration |

| Wittig Reaction | Phosphonium salt, Strong base (e.g., n-BuLi, NaH), Formaldehyde (B43269) | Anhydrous aprotic solvent (e.g., THF, ether), low temperature for ylide formation | Choice of base, reaction temperature, stoichiometry of reagents |

Expedited and Green Chemistry Syntheses

In response to the growing need for more sustainable and efficient chemical processes, expedited synthetic methods have been developed for methylvinylpyrazine. These approaches, which include microwave-assisted organic synthesis (MAOS) and "one-pot" strategies, offer significant advantages over conventional routes by reducing reaction times, energy consumption, and waste generation. nih.gov

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reaction mixtures. This technique can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating methods. nih.gov The synthesis of 2-methyl-6-vinylpyrazine has been successfully achieved using microwave heating. nih.gov In a specific application, a mixture of the reactants is placed in a sealed vessel and subjected to microwave irradiation at a controlled temperature and power for a significantly reduced reaction time. nih.gov This method's efficiency stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov

"One-pot" synthesis is a strategy where reactants are subjected to successive chemical reactions in a single reactor, thereby avoiding the lengthy separation and purification processes of intermediates. nih.gov This approach significantly improves operational efficiency, saves time, and reduces the generation of chemical waste. nih.gov

A "one-pot" microwave-assisted synthesis of 2-methyl-6-vinylpyrazine has been reported, which combines the steps of a Hoffman exhaustive methylation route into a single procedure. nih.govsemanticscholar.org In this method, 2,6-dimethylpyrazine is reacted with dimethylamine hydrochloride and paraformaldehyde in water under microwave irradiation. nih.gov This single-step process circumvents the need to isolate and purify the intermediate products that are characteristic of the traditional multistep Hoffman route, which has a total yield of 24%. nih.govsemanticscholar.org The use of microwaves in this one-pot reaction further enhances its efficiency, providing the final product in a much shorter timeframe and with a higher reported purity. nih.gov

The following table summarizes the parameters of a reported microwave-assisted one-pot synthesis of 2-methyl-6-vinylpyrazine. nih.gov

| Parameter | Value |

| Starting Material | 2,6-dimethylpyrazine |

| Reagents | Dimethylamine hydrochloride, Paraformaldehyde, Water |

| Heating Method | Microwave Irradiation |

| Power | 100 Watts |

| Temperature | 100 °C |

| Reaction Time | 2 hours |

| Product Purity | 90% |

Comparative Analysis of Synthetic Efficiency and Product Yield

A comprehensive comparative analysis of the synthetic efficiency and product yields for various chemical synthesis methodologies for methylvinylpyrazine is limited in publicly available research. Detailed yield percentages and reaction condition comparisons are not extensively documented. However, one noted approach involves a 'one pot' reaction utilizing microwaves for the synthesis of 2-methyl-6-vinylpyrazine. While this method is highlighted for its efficiency, specific quantitative yield data is not provided in the abstract of the study.

Traditional and modern synthetic methods for pyrazine (B50134) derivatives, such as those involving the condensation of α-dicarbonyl compounds with diamines or transition-metal-catalyzed cross-coupling reactions, offer potential pathways. However, their specific application to methylvinylpyrazine with reported yields for comparison is not readily found in the surveyed literature. The optimization of reaction parameters like temperature, reaction time, and catalyst choice is crucial for maximizing product yield in any synthetic approach.

Mechanistic Studies of Formation in Complex Matrices

Maillard Reaction Pathways and Kinetics

The formation of methylvinylpyrazine in food and other complex biological matrices is primarily attributed to the Maillard reaction. This non-enzymatic browning reaction occurs between amino acids and reducing sugars upon heating, leading to a complex cascade of reactions that produce a wide array of flavor and aroma compounds, including various pyrazines. mdpi.com The initial stage involves the condensation of a carbonyl group from a sugar with an amino group from an amino acid, forming a Schiff base, which then cyclizes and rearranges into an Amadori or Heyns product. mdpi.comnih.gov Subsequent degradation, fragmentation, and condensation of these intermediates during the advanced stages of the reaction lead to the formation of heterocyclic compounds like methylvinylpyrazine.

Precursor Identification and Elucidation (e.g., D-glucose, glycine (B1666218), alkylpyrazines, formaldehyde)

Scientific studies have identified several key precursors involved in the formation of vinylpyrazines, including methylvinylpyrazine, during the Maillard reaction. In model systems, the reaction between D-glucose and glycine has been shown to produce 2-vinyl-6-methylpyrazine. nih.govthegoodscentscompany.com Further investigation has revealed that alkylpyrazines and formaldehyde are direct precursors. nih.govthegoodscentscompany.com The formation of the vinyl group is a result of a specific reaction between a methyl group on an existing alkylpyrazine ring and formaldehyde, which is also generated during the degradation of sugars in the Maillard reaction. nih.gov

Influence of Reaction Parameters on Formation (e.g., temperature, pH, water activity)

The yield and profile of pyrazines, including methylvinylpyrazine, formed during the Maillard reaction are significantly influenced by several key parameters. Temperature, pH, and water activity (aw) are critical factors that dictate the reaction kinetics and pathways.

Higher temperatures generally accelerate the Maillard reaction and subsequent pyrazine formation. organic-chemistry.org However, the relationship between temperature and pH is complex; at high temperatures (e.g., 180°C), lower pH values can increase the total yield of volatiles, while at lower temperatures (e.g., 120°C), higher pH values are more favorable. organic-chemistry.org Alkaline conditions (higher pH) are known to promote the 2,3-enolization pathway of Amadori/Heyns products, which can favor the formation of certain pyrazine precursors. mdpi.com

Water activity also plays a crucial role. While water is necessary for the initial steps of the Maillard reaction, excessive amounts can inhibit later condensation steps, thereby reducing pyrazine yields. organic-chemistry.org Conversely, very low water activity can also slow down the reaction. Studies have shown that covalent adduct formation, a related process, increases with higher water activity (from 0.11 to 0.75). researchgate.net

Table 1: Influence of Reaction Parameters on Pyrazine Formation

| Parameter | Effect on Formation | Research Findings |

| Temperature | Generally, an increase in temperature accelerates the rate of pyrazine formation. organic-chemistry.org | The optimal temperature for pyrazine production can be dependent on the pH of the system. organic-chemistry.org |

| pH | The effect of pH is interactive with temperature. Alkaline conditions can promote certain degradation pathways leading to pyrazine precursors. mdpi.com | In a glycine/glucose model, maximum volatile yields were observed at pH 5.6 at 180°C, but at pH 7.4 at 120°C. organic-chemistry.org |

| Water Activity (aw) | High water content can inhibit condensation steps, reducing pyrazine yields. organic-chemistry.org Optimal formation often occurs at intermediate water activity levels. | Increasing water activity from 0.11 to 0.75 has been shown to increase the formation of certain covalent adducts in model systems. researchgate.net |

Isotopic Tracing Techniques for Mechanistic Pathway Confirmation

Isotopic tracing is a powerful technique used to elucidate the complex reaction pathways leading to the formation of methylvinylpyrazine. By labeling specific atoms within precursor molecules, researchers can track their incorporation into the final product, thus confirming the reaction mechanism. For instance, studies using uniformly carbon-13 labeled glucose ([U-¹³C₆] glucose) in a Maillard reaction with glycine have definitively identified alkylpyrazines and formaldehyde as the key precursors to vinylpyrazines. nih.govthegoodscentscompany.com Similarly, using ¹⁵N-labeled glutamine has helped demonstrate the contribution of different nitrogen sources to the pyrazine ring. pherobase.com These experiments provide direct evidence of the molecular origins of the atoms constituting the methylvinylpyrazine molecule.

Role of Condensation and Alkylation Reactions

Condensation and alkylation reactions are fundamental to the assembly of the pyrazine ring and its subsequent modification. The formation of the basic pyrazine structure involves the condensation of α-aminocarbonyl intermediates, which are formed from the degradation of Amadori or Heyns products. foodb.ca

Specifically for methylvinylpyrazine, a key final step is the condensation reaction between an existing alkylpyrazine (like methylpyrazine) and formaldehyde. nih.govthegoodscentscompany.com Experiments have confirmed that the active site for this reaction is the methyl group attached to the pyrazine ring. nih.govthegoodscentscompany.com This aldol-type condensation, followed by dehydration, results in the formation of the vinyl group, effectively converting a methylpyrazine into a methylvinylpyrazine. This highlights the critical role of both condensation and alkylation-like steps in generating the final structure of this important flavor compound.

Thermal Degradation and Pyrolytic Formation Mechanisms

The formation of methylvinylpyrazine through thermal processes is predominantly associated with the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. This non-enzymatic browning reaction is responsible for the characteristic flavors and aromas in a wide variety of cooked foods.

Research has shown that vinylpyrazines are formed through the condensation of alkylpyrazines with formaldehyde, both of which are products of the Maillard reaction. The reaction parameters, such as temperature, heating time, and the specific types of amino acids and sugars involved, significantly influence the yield and variety of pyrazines produced. For instance, studies on Maillard model systems have demonstrated that higher temperatures and longer heating times generally favor the formation of pyrazines. The optimum conditions for pyrazine formation in one study were found to be heating at 140°C for 90 minutes.

The specific precursors and reaction pathways leading to methylvinylpyrazine within the Maillard reaction are complex and can vary. However, the general mechanism involves the formation of α-aminocarbonyl intermediates from the degradation of amino acids and sugars. These intermediates then condense to form dihydropyrazines, which are subsequently oxidized to form the stable aromatic pyrazine ring. The methyl and vinyl substituents are derived from the side chains of the initial amino acid and sugar reactants.

| Precursor Category | Specific Precursors | Role in Methylvinylpyrazine Formation |

| Amino Acids | Threonine, Alanine, Lysine, Arginine, Histidine | Provide the nitrogen atoms for the pyrazine ring and can contribute to the carbon backbone and substituents. |

| Reducing Sugars | Glucose, Fructose, Ribose | Undergo degradation to form reactive carbonyl species and formaldehyde, which are essential for pyrazine ring formation and vinyl group addition. |

| Intermediates | Alkylpyrazines, Formaldehyde | Alkylpyrazines act as a backbone for the attachment of the vinyl group, which is derived from formaldehyde. |

Biogenic Formation Pathways

In addition to thermal degradation, methylvinylpyrazine can also be formed through biological processes, primarily involving microbial biosynthesis and the activities of symbiotic organisms.

Microbial Biosynthesis and Enzymatic Catalysis

A diverse range of microorganisms, including bacteria and fungi, are known to produce pyrazines as part of their metabolism. Several bacterial species have been identified as producers of various alkylpyrazines. The biosynthesis of pyrazines in microorganisms often utilizes amino acids as primary precursors.

L-threonine has been identified as a key precursor in the microbial biosynthesis of pyrazines. A crucial enzyme in this pathway is threonine dehydrogenase , which catalyzes the conversion of L-threonine to 2-amino-3-ketobutyrate. This intermediate can then serve as a building block for the pyrazine ring. While the general pathways for alkylpyrazine biosynthesis are understood, the specific enzymatic steps leading to the formation of the vinyl group in methylvinylpyrazine are still an area of active research. It is hypothesized that further enzymatic modifications of an alkylpyrazine precursor lead to the vinyl moiety.

| Microorganism | Known Pyrazine Products | Precursors & Key Enzymes |

| Bacillus subtilis | 2-methylpyrazine, 2,3-dimethylpyrazine, 2,6-dimethylpyrazine | L-threonine |

| Corynebacterium glutamicum | Various alkylated pyrazines | Branched-chain amino acids (valine, leucine, isoleucine) |

| Serratia marcescens | Trail pheromone pyrazines | L-threonine, Acetate |

| Pseudomonas species | Various pyrazines | Amino acids |

Role of Symbiotic Organisms in Production

The production of pyrazines is not limited to free-living microorganisms; it is also a feature of symbiotic relationships, particularly in the insect world. Symbiotic bacteria residing in or on insects can produce a variety of volatile organic compounds, including pyrazines, which can serve as pheromones for communication.

A notable example is the association between leaf-cutter ants and certain bacteria. These symbiotic bacteria have been shown to produce pyrazines that are identical to the trail and alarm pheromones used by the ants. This suggests that the ants may utilize the metabolic capabilities of their microbial partners for chemical signaling. While direct evidence for the production of methylvinylpyrazine by symbiotic organisms in specific host relationships is still emerging, the established role of symbionts in producing other pyrazines indicates that this is a plausible biogenic pathway for its formation in certain ecological niches. The intricate interplay between the host and its microbial symbionts can thus lead to the synthesis of complex and ecologically significant molecules like methylvinylpyrazine.

Occurrence and Distribution of Methylvinylpyrazine in Natural and Processed Systems

Presence in Biological Systems and Ecological Contexts

The compound methylvinylpyrazine is a significant semiochemical, a chemical signal that mediates interactions between organisms. Its presence has been identified in diverse biological systems, playing a crucial role in the chemical ecology of both insects and mammals.

In the realm of insect communication, methylvinylpyrazine isomers are key components of pheromonal blends, particularly within the Tephritidae family of fruit flies. These volatile organic compounds are released by males to attract females for mating.

One of the most well-documented examples of methylvinylpyrazine in insect chemical communication is its role as the primary component of the male-produced sex pheromone of the papaya fruit fly, Toxotrypana curvicauda. nih.govmdpi.com Research has identified 2-methyl-6-vinylpyrazine as the major constituent of the volatile emissions from calling males. nih.govbioone.org This compound has been shown to elicit a range of pheromonal responses in mature, unmated female flies, including walking, running, flying in an arena bioassay, and upwind zigzagging flight patterns in a wind tunnel. nih.govresearchgate.net

Subsequent studies have revealed a more complex pheromonal blend. In addition to the major component, 2-methyl-6-vinylpyrazine, a minor component, 2,5-dimethyl-3-vinylpyrazine, has also been identified in the volatile emissions of calling T. curvicauda males. bioone.org While each pyrazine (B50134) individually can attract females, a blend of both compounds is necessary to elicit the full landing response on the pheromone source, highlighting the importance of the complete pheromonal bouquet in successful mate location. bioone.org The papaya fruit fly is not an isolated case; pyrazines are also produced by bacteria in the midgut of other Tephritidae species and are released by calling males in species such as Anastrepha serpentina. researchgate.net

| Organism | Pheromone Component(s) | Behavioral Response in Females | Reference |

|---|---|---|---|

| Toxotrypana curvicauda (Papaya Fruit Fly) | 2-methyl-6-vinylpyrazine (major), 2,5-dimethyl-3-vinylpyrazine (minor) | Attraction, walking, running, flying, upwind zigzag flight, landing on source | nih.govbioone.org |

| Anastrepha serpentina | Pyrazines | Attraction | researchgate.net |

The composition and complexity of pheromonal blends, including those containing methylvinylpyrazine, can vary both within and between species. This variability is a key factor in ensuring species-specific communication and reproductive isolation. For instance, while the papaya fruit fly, Toxotrypana curvicauda, utilizes a relatively simple two-component pyrazine pheromone, other fruit flies, such as some Bactrocera species, have more complex pheromone blends. bioone.orgiupac.org This chemical diversity is crucial for mate recognition in environments where multiple related species may coexist. bioone.org

Intraspecific variation, or differences among individuals of the same species, is also a recognized phenomenon in insect chemical communication. reading.ac.uknih.govpsu.edu While specific research on the intraspecific variability of methylvinylpyrazine emission profiles in T. curvicauda is detailed in the following section, the general principle holds that such variation can be influenced by a variety of genetic and environmental factors, impacting an individual's reproductive success. reading.ac.uk

The production and release of methylvinylpyrazine in male Toxotrypana curvicauda are not static but are influenced by a range of environmental and physiological factors. The age of the male is a significant determinant, with pheromone release increasing as the male matures. mdpi.comresearchgate.net For example, the amount of 2-methyl-6-vinylpyrazine released by males increases from the first day after emergence, with notable increases observed between 3 and 7 days of age. mdpi.com Females, in turn, become responsive to the pheromone around the fifth day after eclosion, with peak responsiveness coinciding with ovarian maturation on the seventh and eighth days. researchgate.netoup.com

The social context and the presence of host fruit also modulate pheromone emission. The release of 2-methyl-6-vinylpyrazine by T. curvicauda males is significantly enhanced in the presence of both a host fruit (papaya) and other flies. researchgate.net The presence of a host plant can synergize the attractiveness of the pheromone, a phenomenon observed in various insect species. oup.comamazonaws.com Furthermore, the time of day influences both pheromone release and female responsiveness. In field studies, the majority of both male and female papaya fruit flies were caught in traps baited with synthetic pheromone during the two hours before dusk. researchgate.netdeepdyve.com Laboratory bioassays have shown a midday response period for mature, unmated females. researchgate.netoup.com

| Modulating Factor | Effect on Methylvinylpyrazine Production/Response | Organism | Reference |

|---|---|---|---|

| Male Age | Pheromone release increases with age. | Toxotrypana curvicauda | mdpi.comresearchgate.net |

| Female Age | Responsiveness to pheromone peaks with ovarian maturation. | Toxotrypana curvicauda | researchgate.netoup.com |

| Presence of Host Fruit | Increases pheromone release by males. | Toxotrypana curvicauda | researchgate.net |

| Presence of Conspecifics | Increases pheromone release by males. | Toxotrypana curvicauda | researchgate.net |

| Time of Day | Peak trapping occurs before dusk; midday response in lab. | Toxotrypana curvicauda | researchgate.netdeepdyve.com |

Chemical communication is a fundamental aspect of mammalian social behavior, with volatile compounds in excretions such as urine serving as important information carriers. nhpbs.orgresearchgate.net These chemical signals can convey information about species, sex, reproductive status, and social dominance. nih.gov

Methylvinylpyrazine has been identified as a component of the urinary volatile profile of the male Siberian hamster, Phodopus sungorus. demaslab.com In a study investigating the effects of photoperiod and social context on chemical signals, methylvinylpyrazine was one of several compounds found in the urine of these hamsters. demaslab.com The levels of this and other urinary volatiles were found to differ based on the hamster's reproductive phenotype, which is regulated by photoperiod. demaslab.com Reproductively active males under long-day (summer-like) conditions exhibited higher levels of certain urinary compounds compared to non-reproductive males under short-day (winter-like) conditions. nih.govdemaslab.com

Furthermore, the study revealed that the urinary profile, including the presence of methylvinylpyrazine, can change in response to social encounters, such as aggression. demaslab.com This suggests that methylvinylpyrazine may play a role in conveying information related to social status or behavioral state in this species. While the precise function of methylvinylpyrazine in the chemical communication of P. sungorus requires further investigation, its presence in urinary volatiles highlights its role as a semiochemical that extends beyond the insect world. Comparative studies of different Phodopus species have also noted the presence of various pyrazine derivatives, with some being gender- and age-specific, indicating their potential importance in social signaling. nih.govresearchgate.net

Mammalian Chemical Communication and Urinary Volatiles

Association with Reproductive Phenotypes and Social Behavior

Methylvinylpyrazine and structurally related alkylpyrazines have been identified as semiochemicals, or signaling chemicals, that mediate critical behaviors in various insect species. These compounds can function as pheromones influencing reproductive activities and social interactions such as alarm responses and trail-following.

Research has specifically identified 2-methyl-6-vinylpyrazine as a male-produced sex pheromone of the papaya fruit fly, Toxotrypana curvicauda. researchgate.netmdpi.comresearchgate.net In laboratory bioassays, synthetic 2-methyl-6-vinylpyrazine elicits characteristic pheromonal responses from unmated, mature female flies, including increased walking, running, and specific flight patterns toward the pheromone source. researchgate.net The attractant effect of this pheromone is reportedly enhanced by the presence of odors from the host fruit, papaya, indicating a synergistic relationship between the insect-produced signal and plant-emitted volatiles. usp.br

While a direct link to queen reproductive phenotypes in ants has not been extensively documented for methylvinylpyrazine itself, other alkylpyrazines are crucial for social communication in ant colonies. For instance, certain pyrazines act as alarm pheromones in species like the leaf-cutting ants of the genus Atta and the little fire ant, Wasmannia auropunctata, where they can attract nestmates and trigger aggressive or defensive behaviors. emu.eduuliege.be In the ant species Eutetramorium mocquerysi, a pyrazine derivative, 2,3-dimethyl-5-(2-methylpropyl)pyrazine, has been identified as a key component of the trail pheromone used during foraging and nest migration. nih.gov These examples highlight the significant role of the pyrazine chemical class in modulating the complex social and reproductive behaviors of insects.

Table 1: Examples of Methylvinylpyrazine and Related Compounds in Insect Behavior

| Compound | Insect Species | Behavioral Function |

|---|---|---|

| 2-Methyl-6-vinylpyrazine | Papaya fruit fly (Toxotrypana curvicauda) | Male-produced sex pheromone researchgate.netmdpi.comresearchgate.net |

| 2,5-Dimethyl-3-(2-methylbutyl)pyrazine | Little fire ant (Wasmannia auropunctata) | Alarm pheromone component emu.edu |

| 4-Methyl-3-heptanone | Leaf-cutting ants (Atta genus) | Alarm pheromone component uliege.be |

| 2,3-Dimethyl-5-(2-methylpropyl)pyrazine | Eutetramorium mocquerysi (ant) | Trail pheromone component nih.gov |

Occurrence in Food and Beverage Matrices

Methylvinylpyrazine is a notable volatile flavor compound found in a variety of food products, primarily as a result of thermal processing. Its presence contributes nutty, roasted, and cocoa-like aroma notes.

Thermally Processed Food Products (e.g., roasted, baked, fried items)

The formation of methylvinylpyrazine is intrinsically linked to high-temperature cooking methods. It is a characteristic product of the Maillard reaction, a chemical process between amino acids and reducing sugars that gives browned food its distinctive flavor. perfumerflavorist.com Consequently, it has been identified in numerous roasted, baked, and fried goods.

Notable occurrences include:

Roasted Products: Methylvinylpyrazine is a well-documented component of the aroma profile of roasted coffee. nih.govjapsonline.com It is also found in other roasted items such as popcorn and roasted filberts. thegoodscentscompany.com

Cooked Meat: The aroma of cooked beef contains 2-methyl-6-vinylpyrazine.

Baked Goods: This compound has been detected in baked products like wheat bread. thegoodscentscompany.com

Fried Foods: Analysis has confirmed the presence of methylvinylpyrazine in fried chicken. thegoodscentscompany.com

Table 2: Documented Occurrence of Methylvinylpyrazine in Thermally Processed Foods

| Food Product | Processing Method | Specific Compound(s) Identified |

|---|---|---|

| Coffee | Roasting | 2-Methyl-6-vinylpyrazine mdpi.com, Methylpyrazine isomers nih.govjapsonline.com |

| Popcorn | Roasting/Heating | 2-Methyl-6-vinylpyrazine |

| Beef | Cooking/Roasting | 2-Methyl-6-vinylpyrazine |

| Wheat Bread | Baking | 2-Methyl-5-vinylpyrazine thegoodscentscompany.com |

| Fried Chicken | Frying | 2-Methyl-5-vinylpyrazine thegoodscentscompany.com |

| Roasted Filberts | Roasting | 2-Methyl-5-vinylpyrazine thegoodscentscompany.com |

Fermented Food Systems

Fermentation is a metabolic process involving microorganisms that leads to profound chemical changes in food, creating unique flavors, textures, and preservative qualities. d-nb.infomdpi.com The process generates a wide array of chemical compounds, including organic acids, alcohols, and esters. bormioliluigi.com While pyrazines as a class are known to be formed in some fermented products, specific documentation of methylvinylpyrazine in commonly consumed fermented foods like yogurt, sauerkraut, or kimchi is not widely available in the reviewed scientific literature. d-nb.info The primary route for significant pyrazine formation, including methylvinylpyrazine, remains high-temperature thermal processing rather than microbial fermentation at lower temperatures. perfumerflavorist.com

Model Food System Studies for Controlled Formation

To understand the precise mechanisms of flavor formation, scientists utilize model food systems. These controlled experiments typically involve heating a mixture of specific precursors, such as an amino acid and a sugar, to study the resulting volatile compounds. perfumerflavorist.comnih.gov

Studies on Maillard-type reactions have successfully identified the formation of 2-vinyl-6-methylpyrazine. researchgate.net A key model system involved heating D-glucose (a sugar) and glycine (B1666218) (an amino acid). researchgate.net Research using isotope tracing in such models has elucidated the formation pathway, demonstrating that vinylpyrazines are formed through the condensation of alkylpyrazines and formaldehyde (B43269), which are themselves intermediate products of the Maillard reaction. researchgate.net The active site for this condensation reaction is the methyl group on the alkylpyrazine precursor. researchgate.net These model systems are crucial for understanding how factors like precursor types, temperature, and pH influence the generation of specific desirable flavor compounds like methylvinylpyrazine. researchgate.netperfumerflavorist.com

Table 3: Findings from Model System Studies on Methylvinylpyrazine Formation

| Precursors Used in Model System | Key Findings |

|---|---|

| D-glucose and glycine | Identified the formation of 2-vinyl-6-methylpyrazine. researchgate.net |

| Alkylpyrazines and formaldehyde | Confirmed as direct precursors for the formation of vinylpyrazines via condensation. researchgate.net |

| Lysine-containing dipeptides and glucose | Demonstrated that peptides, in addition to free amino acids, are effective precursors for pyrazine formation. nih.gov |

| General amino acids and reducing sugars | Established the Maillard reaction as the fundamental pathway for pyrazine generation under thermal conditions. perfumerflavorist.comnih.gov |

Advanced Analytical Methodologies for the Characterization and Quantification of Methylvinylpyrazine

Sample Preparation and Isolation Techniques

The accurate analysis of methylvinylpyrazine, a significant volatile compound, is highly dependent on the efficiency of its extraction and concentration from the sample matrix. Various techniques have been developed and optimized to isolate this and other volatile compounds, each with its own set of advantages and specific applications.

Solid Phase Microextraction (SPME) Optimizations

Solid Phase Microextraction (SPME) is a solvent-free, non-exhaustive extraction technique that has been widely adopted for the analysis of volatile compounds like pyrazines. mdpi.com The method is based on the partitioning of analytes between the sample matrix, the headspace, and a coated fiber. mdpi.com The efficiency of headspace SPME (HS-SPME) is influenced by several factors, including the type of fiber coating, extraction temperature and time, and the addition of salt. scielo.br

Optimizing these parameters is crucial for achieving high sensitivity and reproducibility. For instance, in the analysis of pyrazines in yeast extract, a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) fiber demonstrated the highest extraction efficiency for various pyrazine (B50134) compounds. nih.gov The optimization of HS-SPME conditions can be systematically approached using statistical methods like Response Surface Methodology (RSM) to evaluate the interplay between variables such as equilibrium time, extraction time, and extraction temperature. nih.gov

Research has shown that parameters such as pre-incubation temperature, extraction temperature, and time significantly affect the extraction of pyrazines. mdpi.com For example, one study identified an optimal extraction temperature of 50 °C. mdpi.com The addition of salt, such as sodium chloride, can also enhance the extraction of water-soluble analytes by increasing the ionic strength of the sample, which reduces the solubility of the analytes in water and promotes their transfer to the fiber. e3s-conferences.org Desorption conditions, including temperature and time, are also critical to ensure the complete transfer of analytes from the fiber to the gas chromatograph. e3s-conferences.org

A newer development, SPME-Arrow, offers a larger sorbent volume and surface area compared to traditional SPME fibers, leading to higher extraction efficiency and better reproducibility, making it particularly suitable for the analysis of pyrazines in complex matrices like edible oils. mdpi.com

Table 1: SPME Optimization Parameters for Pyrazine Analysis

| Parameter | Optimized Condition | Source |

| Fiber Coating | 50/30 µm DVB/CAR/PDMS | nih.gov |

| Extraction Temperature | 50 °C | mdpi.com |

| Extraction Time | 36 min | scielo.br |

| Equilibrium Time | 20 min | scielo.br |

| Salt Addition | 2.0 g NaCl | scielo.br |

| Desorption Temperature | 250 °C | scielo.br |

| Desorption Time | 3 min | scielo.br |

Stir Bar Sorptive Extraction (SBSE) for Trace Analysis

Stir Bar Sorptive Extraction (SBSE) is another solventless sample preparation technique that provides high enrichment of organic compounds from aqueous samples, making it ideal for trace analysis. iiste.orgnih.gov Introduced in 1999, SBSE utilizes a magnetic stir bar coated with a polymer, most commonly polydimethylsiloxane (PDMS), to extract analytes. nih.govsigmaaldrich.com The principle of SBSE is based on the partitioning of solutes between the polymer coating and the sample matrix, which is related to the analyte's octanol-water partitioning coefficient. sigmaaldrich.comresearchgate.net

A key advantage of SBSE over SPME is the significantly larger volume of the extraction phase on the stir bar, which allows for much higher recovery and sensitivity. sigmaaldrich.comresearchgate.net This makes SBSE particularly effective for detecting compounds at very low concentrations. researchgate.net The extraction process involves stirring the sample with the coated bar until equilibrium is reached. iiste.org Following extraction, the stir bar is removed, rinsed, and the analytes are thermally desorbed for gas chromatography (GC) analysis or desorbed with a solvent for liquid chromatography (LC) analysis. iiste.orggcms.cz

Factors influencing SBSE efficiency include extraction time, stirring speed, sample temperature, pH, and the addition of salt. iiste.org While highly effective for non-polar and weakly polar compounds due to the nature of the PDMS coating, its application for highly polar compounds can be more challenging. iiste.org

Dynamic and Static Headspace Analysis for Volatile Collection

Headspace analysis is a fundamental technique for the extraction of volatile organic compounds (VOCs) prior to GC analysis. mdpi.com It exists in two primary modes: static and dynamic.

Static Headspace Analysis (SHS) is an equilibrium-based technique where a liquid or solid sample is sealed in a vial and heated. hplcvials.com This allows volatile compounds to partition between the sample and the gas phase (headspace) above it. hplcvials.com After a set equilibration time, a portion of the headspace gas is injected into the GC. hplcvials.com SHS is a simple and rapid method, suitable for analytes with significant vapor pressure, typically those with boiling points up to 250°C. bgb-analytik.compalsystem.com

Dynamic Headspace Analysis (DHS) , on the other hand, is an exhaustive extraction method. bgb-analytik.com In DHS, an inert gas continuously purges the sample, sweeping the volatile compounds from the headspace onto a sorbent trap. hplcvials.comgerstelus.com This trap is then heated to release the concentrated analytes into the GC. hplcvials.com DHS offers higher sensitivity than SHS, making it suitable for trace-level analysis and for compounds with lower vapor pressure. hplcvials.comgerstelus.com The continuous removal of analytes from the headspace drives the equilibrium towards further release from the sample, resulting in a more complete extraction. gerstelus.com A variety of sorbent materials can be used in DHS, allowing for the selective trapping of different types of volatile compounds. palsystem.com

Table 2: Comparison of Static and Dynamic Headspace Analysis

| Feature | Static Headspace (SHS) | Dynamic Headspace (DHS) | Source |

| Principle | Equilibrium-based | Exhaustive extraction | bgb-analytik.com |

| Analyte Collection | Aliquot of headspace gas | Continuous purging onto a sorbent trap | hplcvials.combgb-analytik.com |

| Sensitivity | Lower | Higher, suitable for trace analysis | hplcvials.comgerstelus.com |

| Volatility Range | Primarily for volatile compounds (up to 250°C BP) | Wider range, including semi-volatile compounds | bgb-analytik.compalsystem.com |

| Complexity | Simpler setup | More complex, requires traps and gas flow systems | hplcvials.com |

Solvent Extraction and Enrichment Protocols

While solventless techniques have gained popularity, traditional solvent extraction remains a relevant method for isolating volatile compounds. This approach involves the use of an organic solvent to extract analytes from a sample matrix. The choice of solvent is critical and depends on the polarity and solubility of the target compounds.

Enrichment protocols are often necessary to concentrate the analytes after extraction, especially when dealing with trace amounts. These protocols can include techniques like evaporation of the solvent to reduce the volume or solid-phase extraction (SPE) cleanup steps to remove interfering substances. Although effective, solvent extraction methods can be time-consuming and require the use of potentially hazardous organic solvents.

Cryotrapping Techniques for Volatile Preservation

Cryotrapping, or cold trapping, is a technique used to collect and preserve volatile compounds by condensing them at very low temperatures. This method is often used in conjunction with other extraction techniques, such as dynamic headspace analysis or thermal desorption.

The principle involves passing the gas stream containing the volatile analytes through a trap cooled with a cryogen like liquid nitrogen. The low temperature causes the volatiles to condense and become trapped. This is particularly useful for preserving the integrity of thermally labile compounds that might degrade at higher temperatures. After collection, the trap is rapidly heated to release the focused band of analytes into the analytical instrument, typically a gas chromatograph. This technique is highly effective for concentrating very volatile compounds and ensuring their efficient transfer to the analytical column.

Chromatographic Separation Techniques

Once the volatile compounds, including methylvinylpyrazine, have been extracted and concentrated, they are separated and identified using chromatographic techniques. Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. ijnrd.orgneu.edu.tr

The most common method for analyzing volatile compounds is Gas Chromatography (GC) , often coupled with a Mass Spectrometry (MS) detector. In GC, the mobile phase is an inert gas (like helium or nitrogen) that carries the vaporized analytes through a column containing the stationary phase. ijnrd.org The separation is based on the analytes' boiling points and their interactions with the stationary phase. neu.edu.tr Different types of columns, with varying stationary phase polarities, can be used to optimize the separation of specific compounds. For example, a mid-polar column like a 14% cyanopropylmethylpolysiloxane column has been used for the separation of volatile compounds in beverages. mdpi.com

The European Pharmacopoeia provides harmonized guidelines for chromatographic separation techniques, including adjustments to parameters like column dimensions, mobile phase composition, and flow rate to ensure system suitability and consistent results. edqm.eu The efficiency of a chromatographic separation is often evaluated by parameters such as the retention factor, which should ideally be between 2 and 10 for reliable quantification, and the tailing factor of the peaks. neu.edu.trscribd.com

Other chromatographic techniques include:

Adsorption Chromatography: Based on the adhesion of analytes to a solid stationary phase. ijnrd.org

Partition Chromatography: Involves the partitioning of analytes between a liquid stationary phase and a mobile phase. ccamp.res.in

Thin-Layer Chromatography (TLC): A planar chromatography technique where separation occurs on a thin layer of adsorbent material coated on a plate. ijnrd.org

The choice of chromatographic technique and its specific parameters are crucial for achieving the necessary resolution and sensitivity for the accurate characterization and quantification of methylvinylpyrazine in various samples.

Gas Chromatography (GC) Method Development

The development of a robust GC method is critical for the effective separation of methylvinylpyrazine from other volatile and semi-volatile compounds present in a sample. Key aspects of method development include the careful selection of the capillary column, optimization of the temperature program, and, for highly complex samples, the implementation of multidimensional techniques.

The choice of the GC column and its stationary phase is paramount for achieving the desired chromatographic resolution. For methylvinylpyrazine analysis, columns with non-polar or medium-polarity stationary phases are frequently employed.

Research has demonstrated the efficacy of columns such as the DB-5MS and ZB-5MS. nist.govnih.gov These columns typically feature a stationary phase composed of 5% phenyl-methylpolysiloxane, which provides excellent selectivity for a wide range of volatile and semi-volatile organic compounds, including pyrazines. The low-bleed characteristics of these "MS" designated columns make them particularly suitable for sensitive mass spectrometry detection. For more complex separations, such as those encountered in two-dimensional gas chromatography, a combination of columns with different polarities, like a non-polar ZB-5MS in the first dimension and a medium-polarity RTX-50 in the second, can be utilized to enhance separation. nih.gov While less common, other specialized phases like cyanopropyl(methyl)polysiloxane (a polar phase) or carborane-dimethylsiloxane (a non-polar, high-temperature resistant phase) are available for challenging applications requiring unique selectivity.

Table 1: Examples of GC Columns Used in Methylvinylpyrazine Analysis

| Column Name | Stationary Phase | Dimensions | Application Example | Reference |

|---|---|---|---|---|

| DB-5MS | 5% Phenyl / 95% Dimethylpolysiloxane | 30 m x 0.25 mm i.d., 0.25 µm film | Quantification of urinary volatiles | nist.gov |

| ZB-5MS | 5% Phenyl / 95% Dimethylpolysiloxane | 30 m x 250 µm i.d., 0.25 µm film | 1st dimension in GCxGC of insect volatiles | nih.gov |

Optimizing the temperature program and carrier gas flow rate is crucial for ensuring good peak shape and separation efficiency. The parameters are typically adjusted based on the complexity of the sample matrix and the volatility of the target analytes.

In one method for analyzing urinary volatiles, a helium carrier gas flow rate of 1.1 mL/min was used. nist.gov The oven temperature was initially held at 40°C for 5 minutes, then ramped at a slow rate of 2°C/min to 200°C, where it was held for 10 minutes. nist.gov This gentle ramp rate is effective for separating compounds with close boiling points. For more complex mixtures analyzed by GCxGC, a faster initial ramp of 5°C/min from 40°C to 270°C, followed by a more rapid ramp of 20°C/min to 320°C, was employed to facilitate the comprehensive analysis of a wider range of compounds. nih.gov

Table 2: Examples of GC Temperature Programs for Methylvinylpyrazine Analysis

| Parameter | Method 1 (GC-MS) | Method 2 (GCxGC-MS) |

|---|---|---|

| Carrier Gas | Helium | Helium |

| Flow Rate | 1.1 mL/min | Not specified |

| Initial Temp. | 40°C (hold 5 min) | 40°C |

| Ramp 1 | 2°C/min to 200°C | 5°C/min to 270°C |

| Ramp 2 | - | 20°C/min to 320°C |

| Final Hold | 10 min at 200°C | 2 min at 320°C |

| Reference | nist.gov | nih.gov |

For the analysis of exceptionally complex samples, such as natural extracts or metabolic profiles, single-dimension GC may not provide sufficient resolving power. Two-dimensional gas chromatography (GCxGC) offers a powerful solution by subjecting the effluent from a primary column to further separation on a second, shorter column with a different stationary phase. nih.gov This "orthogonal" separation mechanism distributes co-eluting peaks from the first dimension across the second-dimension column, significantly increasing peak capacity and resolution. In the analysis of insect epicuticular compounds, a GCxGC system coupling a non-polar ZB-5MS column with a medium-polarity RTX-50 column successfully resolved a multitude of volatile components, demonstrating its utility for separating pyrazine isomers from a dense chemical background. nih.gov

Mass Spectrometric Identification and Structural Elucidation

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is the definitive technique for the identification and structural elucidation of methylvinylpyrazine.

Electron ionization is the most common ionization technique used for the analysis of volatile pyrazines. In EI-MS, sample molecules eluting from the GC column are bombarded with a high-energy electron beam, typically at 70 electron volts (eV). nist.govnih.gov This process creates a positively charged molecular ion (M•+) and a series of characteristic fragment ions.

The mass spectrum of methylvinylpyrazine (molecular weight: 120.15 g/mol ) shows a distinct pattern. The molecular ion peak (M•+) is observed at a mass-to-charge ratio (m/z) of 120 and is often the base peak or of high relative intensity. nist.govresearchgate.net The fragmentation pattern provides a structural fingerprint. A common fragmentation involves the loss of a hydrogen radical (H•) to produce a stable cation at m/z 119. Other significant fragments can be observed at lower mass-to-charge ratios, which correspond to the cleavage of the pyrazine ring or loss of the vinyl or methyl groups, providing further structural confirmation. nist.govresearchgate.net

Table 3: Characteristic EI-MS Fragments for Methylvinylpyrazine (Isomers: 2-methyl-5-vinyl and 2-methyl-6-vinyl)

| m/z Value | Proposed Identity | Significance | Reference |

|---|---|---|---|

| 120 | [M]•+ (Molecular Ion) | Confirms molecular weight | nist.govresearchgate.net |

| 119 | [M-H]+ | Loss of a hydrogen radical | nist.govresearchgate.net |

| 93 | [M-HCN]+ | Loss of hydrogen cyanide from the ring | researchgate.net |

| 66 | C4H4N+ | Pyrazine ring fragment | researchgate.net |

While EI-MS is highly effective, tandem mass spectrometry (MS/MS) provides an additional layer of confirmation and is invaluable for distinguishing between isomers or identifying trace amounts of the compound in a complex matrix. In an MS/MS experiment, the molecular ion of methylvinylpyrazine (the "precursor ion" at m/z 120) is selectively isolated in the first stage of the mass spectrometer. This precursor ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. The resulting "product ions" are analyzed in the second stage of the mass spectrometer. This technique allows for the detailed study of fragmentation pathways, which can definitively confirm the structure of the parent molecule and enhance the signal-to-noise ratio for quantification.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for determining the precise molecular masses of compounds. measurlabs.com Unlike low-resolution mass spectrometry (LRMS), which measures mass to the nearest whole number (nominal mass), HRMS instruments can measure mass-to-charge ratios (m/z) to several decimal places, providing the 'exact mass' of a molecule. bioanalysis-zone.com This high mass accuracy is critical for the unambiguous identification of analytes like methylvinylpyrazine in complex mixtures. innovareacademics.in

The primary advantage of HRMS is its ability to determine the elemental composition of a molecule from its exact mass. measurlabs.cominnovareacademics.in Mass spectrometers with a resolution of 20,000 or higher are considered HRMS instruments. chromatographyonline.com To confirm a compound's identity, the error between the measured mass and the theoretical calculated mass must typically be less than 5 parts per million (ppm). chromatographyonline.com This precision allows HRMS to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental formulas and, therefore, different exact masses. chromatographyonline.com For instance, while a conventional mass spectrometer might not be able to differentiate two distinct compounds with a nominal mass of 121, HRMS can easily distinguish them by their unique exact masses. bioanalysis-zone.com

For methylvinylpyrazine (C₇H₈N₂), the ability of HRMS to provide an accurate mass measurement is crucial for its confirmation, differentiating it from other potential isobaric interferences. Common HRMS analyzers include Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) systems. innovareacademics.in

Table 1: Comparison of Nominal Mass and Exact Mass for Methylvinylpyrazine and a Potential Isobaric Interference This table illustrates how HRMS can distinguish between compounds with the same integer mass but different elemental compositions.

| Compound Name | Molecular Formula | Nominal Mass (u) | Monoisotopic Exact Mass (u) |

|---|---|---|---|

| Methylvinylpyrazine | C₇H₈N₂ | 120 | 120.06875 |

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Non-Volatile Precursors

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is an essential analytical tool for the characterization of non-volatile materials that cannot be directly analyzed by conventional GC-MS. csic.esmeasurlabs.com This technique is particularly valuable for studying the non-volatile precursors of methylvinylpyrazine, which are often formed during the thermal processing of food through Maillard reactions between amino acids and reducing sugars.

The Py-GC-MS process involves the controlled thermal degradation (pyrolysis) of a sample in an inert atmosphere. csic.es The macromolecules are rapidly heated to high temperatures, causing them to break down into smaller, more volatile fragments. researchgate.net These fragments are then separated by the gas chromatograph and identified by the mass spectrometer. csic.es The resulting chromatogram, known as a pyrogram, serves as a reproducible fingerprint of the original non-volatile material, allowing for the identification of its constituent parts. researchgate.net

This method provides insight into the formation pathways of methylvinylpyrazine by identifying the specific fragments generated from its precursors. jyu.fi For example, pyrolyzing a mixture of a specific amino acid and sugar known to produce pyrazines can help elucidate the reaction mechanisms and identify key intermediate structures. A "Double-Shot" Py-GC-MS analysis can also be performed, which involves an initial thermal desorption step to analyze volatile compounds before the high-temperature pyrolysis step analyzes the non-volatile fraction. csic.esnih.gov

Table 2: Hypothetical Py-GC-MS Analysis of Methylvinylpyrazine Precursors This table shows potential non-volatile precursors of methylvinylpyrazine and the characteristic pyrolytic fragments that could be identified by Py-GC-MS, providing clues to the original structure.

| Non-Volatile Precursor Class | Example Precursor | Potential Pyrolytic Fragments |

|---|---|---|

| Amadori Compounds | Fructose-Alanine | Methylpyrazine, Methylvinylpyrazine , Furans |

| Amino Acid-Sugar Conjugates | Threonine + Glucose | Alkylpyrazines, Pyrroles, Pyridines |

Advanced Hyphenated Techniques and Bioanalytical Tools

Gas Chromatography-Olfactometry (GC-O) for Sensory Active Compound Profiling

Gas Chromatography-Olfactometry (GC-O) is a unique bioanalytical technique that couples a gas chromatograph with a human sensory assessor, who acts as a highly sensitive detector for odor-active compounds. wikipedia.orgresearchgate.net As compounds elute from the GC column, the effluent is split between a conventional detector (like MS or FID) and a sniffing port, where a trained panelist assesses the odor. nih.gov

Several methods are used in GC-O to evaluate the sensory significance of an odorant. In Aroma Extract Dilution Analysis (AEDA), a sample extract is sequentially diluted and analyzed until no odor is perceived, with the highest dilution factor at which a compound is still detected (its Flavor Dilution or FD factor) indicating its relative aroma potency. imreblank.ch Another method is Detection Frequency, where multiple assessors evaluate the sample, and the number of panelists who detect an odor at a specific retention time is recorded. wikipedia.org For methylvinylpyrazine, GC-O is instrumental in confirming its contribution to characteristic "nutty," "roasted," or "cocoa-like" aromas in food products.

Table 3: Example of GC-Olfactometry Data for a Food Aroma Profile This table presents hypothetical GC-O results for a roasted nut product, highlighting the sensory contribution of methylvinylpyrazine among other odorants.

| Retention Index (DB-5) | Compound Identification | Odor Descriptor | Flavor Dilution (FD) Factor |

|---|---|---|---|

| 985 | 2,5-Dimethylpyrazine | Roasted, nutty, potato | 128 |

| 1029 | Methylvinylpyrazine | Nutty, cocoa, roasted | 512 |

| 1088 | Furfural | Bready, sweet, caramel | 64 |

Electroantennography (EAG) and Coupled GC-EAD for Chemoreceptor Response Analysis

Electroantennography (EAG) is a bioassay used to measure the electrical potential generated by an insect's antenna in response to an olfactory stimulus. ockenfels-syntech.com When coupled with gas chromatography (GC-EAD), this technique becomes a powerful tool for identifying which specific compounds in a complex volatile mixture are biologically active for a particular insect species. peerj.com

In a GC-EAD system, the GC effluent is split, with one part directed to a standard detector (e.g., FID or MS) and the other to a preparation consisting of an excised insect antenna mounted between two electrodes. frontiersin.org When a compound that can be detected by the insect's olfactory receptors elutes from the column, it causes a depolarization of the antennal neurons, which is recorded as a voltage change (the EAG response). ockenfels-syntech.com By comparing the timing of the EAG signals with the peaks on the chromatogram, researchers can pinpoint the exact compounds that trigger an antennal response. peerj.com

This technique is highly relevant for studying the role of methylvinylpyrazine as a semiochemical, for example, as a food cue for stored product pests or as part of a plant's volatile profile that attracts pollinators. The amplitude of the EAG response can indicate the sensitivity of the insect's chemoreceptors to the compound. ockenfels-syntech.com

Table 4: Hypothetical GC-EAD Response of a Stored Product Insect to Food Volatiles This table illustrates how GC-EAD can identify biologically active compounds for an insect, showing a significant response to methylvinylpyrazine.

| Retention Time (min) | Compound Identification (by GC-MS) | EAG Response (mV) |

|---|---|---|

| 8.5 | Hexanal | 0.2 |

| 10.2 | 2,5-Dimethylpyrazine | 0.8 |

| 11.1 | Methylvinylpyrazine | 1.5 |

Data Processing and Chemometric Analysis for Complex Datasets (e.g., Discriminant Analysis, Factor Analysis)

The large and complex datasets generated by modern analytical instruments like GC-MS and HRMS require advanced data processing and statistical tools to extract meaningful information. uitm.edu.my Chemometrics applies mathematical and statistical methods to chemical data to identify patterns, classify samples, and build predictive models. uitm.edu.my

Chemometric techniques are broadly categorized into two types:

Unsupervised Methods: These methods are used to explore data without prior knowledge of sample classes. Principal Component Analysis (PCA) is the most common unsupervised technique. It reduces the dimensionality of the data by transforming the original variables into a smaller set of new variables (principal components), making it easier to visualize trends, clusters, and outliers in the data. uitm.edu.my

Supervised Methods: These methods use a "training set" of samples with known class memberships to build a model that can classify unknown samples. uitm.edu.my Techniques like Linear Discriminant Analysis (LDA) and Partial Least Squares Discriminant Analysis (PLS-DA) are used to find the variables (e.g., concentrations of specific compounds like methylvinylpyrazine) that best differentiate between predefined groups (e.g., coffee beans of different geographic origins or processing methods). uitm.edu.my

These analyses are crucial for applications such as food authenticity testing, quality control, and process monitoring, where the chemical profile, including the concentration of methylvinylpyrazine, can serve as a key marker.

Table 5: Conceptual Data Matrix for Chemometric Analysis of Coffee Samples This table shows how data might be structured for chemometric analysis. Each row is a sample, and each column is a measured variable (compound concentration). This matrix would be the input for methods like PCA or PLS-DA.

| Sample ID | Origin | Methylvinylpyrazine (ng/g) | 2,5-Dimethylpyrazine (ng/g) | Furfural (ng/g) | ... |

|---|---|---|---|---|---|

| C-01 | Brazil | 45.2 | 88.1 | 102.5 | ... |

| C-02 | Brazil | 49.8 | 92.4 | 110.1 | ... |

| C-03 | Colombia | 21.5 | 55.7 | 85.3 | ... |

| C-04 | Colombia | 24.1 | 59.2 | 89.0 | ... |

Quantitative Method Validation (e.g., external standard method)

For a quantitative analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. europa.eu Method validation demonstrates that the procedure is accurate, precise, and specific for the analyte being measured in a particular matrix. europa.euaafs.org

The external standard method is a common approach for quantification. It involves preparing a series of calibration standards containing the analyte (methylvinylpyrazine) at known concentrations. researchgate.net These standards are analyzed, and a calibration curve is constructed by plotting the instrument response against concentration. The concentration of the analyte in an unknown sample is then determined by measuring its response and interpolating the value from the calibration curve.

Key performance characteristics evaluated during method validation include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. europa.eu

Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration. thaiscience.info

Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery. aafs.org

Precision: The degree of agreement among repeated measurements, expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV). aafs.org

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. europa.eu

Table 6: Summary of Typical Method Validation Parameters and Acceptance Criteria This table provides an example of validation results for a hypothetical quantitative method for methylvinylpyrazine using an external standard approach.

| Validation Parameter | Acceptance Criterion | Example Result |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | r² ≥ 0.99 | 0.998 |

| Accuracy (% Recovery) | 80 - 120% | 98.5% |

| Precision (Within-run %RSD) | ≤ 15% | 4.2% |

| Precision (Between-run %RSD) | ≤ 20% | 6.8% |

| Selectivity | No significant interference at the analyte retention time | Pass |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise ≥ 10; within accuracy/precision limits | 1 ng/mL |

Role in Biological Communication and Ecological Interactions

Pheromonal Function in Insect Species

Methylvinylpyrazine is a key component of the sex pheromone for several insect species, most notably the papaya fruit fly, Toxotrypana curvicauda. mdpi.combioone.org In this species, males produce and release the pheromone to attract females for mating. researchgate.net The specific isomer, 2-methyl-6-vinylpyrazine, has been identified as the major component of the male-produced sex pheromone in T. curvicauda. mdpi.combioone.org

The behavioral responses of insects to methylvinylpyrazine have been characterized through various laboratory and electrophysiological studies.

Wind tunnel and arena bioassays have been instrumental in demonstrating the attractant properties of methylvinylpyrazine for certain insect species. In laboratory flight tunnel bioassays, female papaya fruit flies (Toxotrypana curvicauda) exhibited optimal attraction to synthetic 2-methyl-6-vinylpyrazine. oup.com

Studies on T. curvicauda have utilized wind tunnels to verify the attraction response to both natural male volatile collections and synthetic pyrazines. bioone.org Research has shown that while individual pyrazines can elicit attraction, a blend of components often results in a higher frequency of landing on the pheromone source. bioone.org For instance, while 2-methyl-6-vinylpyrazine alone attracted female T. curvicauda, a blend with another minor component, 2,5-dimethyl-3-vinylpyrazine, was necessary to achieve landing percentages similar to those observed with natural male emissions. bioone.org

Arena bioassays with T. curvicauda have also demonstrated that synthetic 2-methyl-6-vinylpyrazine can elicit typical pheromonal responses from unmated mature females, including walking, running, and flying. researchgate.net The combination of this pheromone with a visual stimulus, such as a green or black sphere mimicking the host fruit, has been shown to not only attract female papaya fruit flies but also to induce them to land on the object. google.com

| Insect Species | Bioassay Type | Compound(s) Tested | Observed Behavior |

| Toxotrypana curvicauda (Papaya Fruit Fly) | Wind Tunnel | 2-methyl-6-vinylpyrazine | Attraction of females. bioone.orgoup.com |

| Toxotrypana curvicauda (Papaya Fruit Fly) | Wind Tunnel | 2-methyl-6-vinylpyrazine & 2,5-dimethyl-3-vinylpyrazine blend | Attraction and landing of females on the source. bioone.org |

| Toxotrypana curvicauda (Papaya Fruit Fly) | Arena | Synthetic 2-methyl-6-vinylpyrazine | Walking, running, flying in unmated mature females. researchgate.net |

| Toxotrypana curvicauda (Papaya Fruit Fly) | Field Trapping (with visual cue) | 2-methyl-6-vinylpyrazine | Attraction and landing of females on fruit mimic. google.com |

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing insight into which chemicals are detected by the olfactory system. Studies have shown that the antennae of various insect species are responsive to different pyrazine (B50134) compounds.

While specific EAG data for methylvinylpyrazine across a wide range of insects is not extensively detailed in the provided context, the responsiveness of insects to other alkylpyrazines suggests a general sensitivity to this class of compounds. For example, a mixture of 2-ethyl-3,6-dimethylpyrazine and 2-ethyl-3,5-dimethylpyrazine (B18607) elicited significant EAG responses from a wide array of insects, including multiple ant species, honeybees, and various beetles and flies. nih.gov This suggests that the olfactory receptors of many insects are tuned to detect pyrazine structures.

In the context of host-seeking behavior, EAG studies have demonstrated that the physiological state of an insect, such as its age and mating status, can influence its antennal sensitivity to various volatile compounds, including those that might be related to or interact with pheromones. researchgate.net For instance, in the fruit fly Anastrepha obliqua, EAG responses to certain host volatiles were higher in younger and virgin flies. researchgate.net

| Insect Species | Compound(s) Tested | Electrophysiological Technique | Key Finding |

| Various (18 species including ants, bees, flies) | 2-ethyl-3,6(5)-dimethylpyrazine | Electroantennography (EAG) | Widespread detection capability across diverse insect orders. nih.gov |

| Anastrepha obliqua (Fruit Fly) | Host volatiles | Electroantennography (EAG) | Antennal response influenced by age and mating status. researchgate.net |

Reproductive and Social Ecology

Methylvinylpyrazine is deeply entwined with the reproductive and social dynamics of the species that utilize it. Its role extends beyond simple attraction to influence mating success and the temporal organization of reproductive activities.

As a primary component of the sex pheromone, methylvinylpyrazine directly impacts mating success by mediating the encounter between males and females. jabonline.in The effective transmission and reception of this chemical signal are crucial for initiating courtship and copulation. researchgate.net In Toxotrypana curvicauda, the presence of 2-methyl-6-vinylpyrazine is a key factor in attracting sexually mature females, thereby increasing the mating opportunities for the signaling male. oup.com